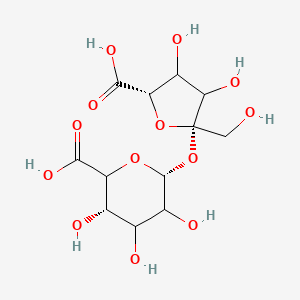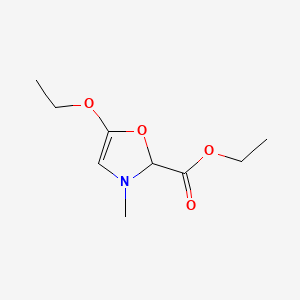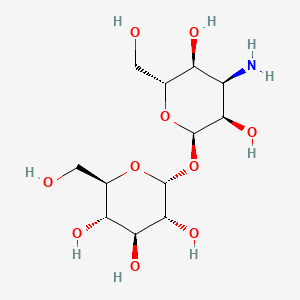
Sucrose 6,6'-Dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose 6,6’-Dicarboxylic Acid is a synthetic derivative of sucrose, a disaccharide composed of glucose and fructose. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose 6,6’-Dicarboxylic Acid can be synthesized through the electrocatalytic oxidation of sucrose. This process involves the oxidation of sucrose in an alkaline medium on platinum electrodes. The reaction conditions include the use of programmed potential electrolysis to maintain electrode activity and control the oxidation potential .
Industrial Production Methods: The industrial production of Sucrose 6,6’-Dicarboxylic Acid involves the use of high-quality reference materials and proficiency testing to ensure the purity and consistency of the product. The compound is typically produced in neat form and requires documentation to meet relevant regulations .
Análisis De Reacciones Químicas
Types of Reactions: Sucrose 6,6’-Dicarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrocatalytic oxidation of sucrose is a key reaction that produces this compound. The oxidation process selectively targets the primary hydroxyl groups of sucrose, leading to the formation of carboxylic acids .
Common Reagents and Conditions: The electrocatalytic oxidation of sucrose involves the use of platinum electrodes and an alkaline medium. The reaction conditions are optimized to maintain electrode activity and control the oxidation potential. Common reagents include ultrapure water and deaerated solutions .
Major Products Formed: The major products formed from the oxidation of sucrose include monocarboxylic and dicarboxylic acids. These products are identified using gas and liquid chromatography, mass spectrometry, NMR, and IR spectroscopy .
Aplicaciones Científicas De Investigación
Sucrose 6,6’-Dicarboxylic Acid has a wide range of scientific research applications. It is used in the synthesis of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases . Additionally, this compound is utilized in drug delivery systems, polymer synthesis, and nanotechnology, making it a valuable asset for advancing scientific studies.
Mecanismo De Acción
The mechanism of action of Sucrose 6,6’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of sucrose, leading to the formation of carboxylic acid derivatives. These derivatives have antioxidant properties and can prevent oxidative damage in biological systems .
Comparación Con Compuestos Similares
- Succinic Acid
- Adipic Acid
- Glucaric Acid
- Maleic Acid
- Terephthalic Acid
Comparison: Sucrose 6,6’-Dicarboxylic Acid is unique due to its derivation from sucrose and its specific electrocatalytic oxidation process. Unlike other dicarboxylic acids, it is synthesized from a disaccharide and has distinct antioxidant properties. Its applications in drug delivery systems and nanotechnology further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZTHDJQODXMS-OTBDHKOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)




![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)


![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)
